Orthoperiodic acid
Overview
Description
Orthoperiodic acid is a chemical compound that has been studied for its unique properties and potential applications. The acid salt of orthoperiodic acid, CsH9I2O12, crystallizes in the monoclinic system and consists of layers formed by Cs+ ions, orthoperiodic acid molecules (IO(OH)5), and IO2(OH)−4 ions, which are joined via hydrogen bonds . The compound exhibits a transition into a superionic state at temperatures above 40°C, which is indicative of its proton conductivity properties .
Synthesis Analysis
The synthesis of orthoperiodic acid derivatives and related compounds has been explored in various studies. For instance, the synthesis of ortho acid ester-type 1,3-dioxolanofullerenes has been achieved through a radical reaction of60fullerene with halocarboxylic acids, promoted by lead(IV) acetate . Additionally, regioselective synthesis methods have been developed for ortho-iodobiphenylboronic acid derivatives, which have shown potential as catalysts for carboxylic acid activation and possess antimicrobial activity . The Johnson ortho ester Claisen rearrangement has been utilized to synthesize monocyclic analogues of mycophenolic acid .
Molecular Structure Analysis
The molecular structure of orthoperiodic acid and its salts has been investigated using various techniques. X-ray diffraction studies have provided insights into the crystal structure of the acid salt CsH9I2O12, revealing its layered arrangement and the presence of hydrogen bonds . Density functional theory calculations have been performed to model the proton transport in orthoperiodic acids and their salts, which supports the experimental findings and helps to understand the dimerization and proton transfer processes .
Chemical Reactions Analysis
Orthoperiodic acid and its derivatives participate in a variety of chemical reactions. The protodeboronation of ortho- and para-phenol boronic acids has been developed as a metal-free thermal process, which is applied to the synthesis of ortho- and meta-functionalized phenols . The Pd-catalyzed ortho-C-H amidation of benzoic acids is another example of a chemical reaction involving ortho derivatives, leading to the formation of anthranilic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of orthoperiodic acid and its derivatives are of significant interest. The acid salt CsH9I2O12 exhibits proton conductivity and a transition to a superionic state, which is a notable physical property . The chemical properties of ortho derivatives have been explored in the context of their reactivity and potential as catalysts, as well as their biological activity, such as the antimicrobial properties of certain ortho-iodobiphenylboronic acid derivatives . Furthermore, orthosilicic acid, a related compound, has been shown to stimulate collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells, suggesting its role in bone metabolism .
Safety And Hazards
Future Directions
Orthoperiodic acid showcases the ability to cleave carbon-carbon bonds in specific organic compounds, a unique property harnessed in numerous scientific and industrial applications . Dehydration of orthoperiodic acid gives metaperiodic acid . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) .
Relevant Papers
A study titled “Crystal Structure and Properties of Acid Salt of Orthoperiodic Acid” provides more detailed information about the properties of Orthoperiodic acid .
properties
IUPAC Name |
pentahydroxy(oxo)-λ7-iodane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXDPFBEPBAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(O)(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5IO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13444-71-8 (HIO4) | |
Record name | Periodic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883144 | |
Record name | Periodic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Solid | |
Record name | Periodic acid (H5IO6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Orthoperiodic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Orthoperiodic acid | |
CAS RN |
10450-60-9 | |
Record name | Periodic acid (H5IO6) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periodic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Periodic acid (H5IO6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Periodic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Orthoperiodic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ORTHOPERIODIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Orthoperiodic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
Record name | Orthoperiodic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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